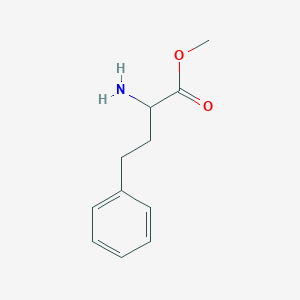

Methyl 2-amino-4-phenylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPNFOMBMXWUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305211 | |

| Record name | Methyl α-aminobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24469-05-4 | |

| Record name | Methyl α-aminobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24469-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-aminobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Advanced Organic Synthesis and Medicinal Chemistry Research

Methyl 2-amino-4-phenylbutanoate serves as a crucial intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino group and a methyl ester, allows for a variety of chemical transformations. In medicinal chemistry, this compound and its derivatives are of interest for the development of novel therapeutic agents. The 2-phenethylamine moiety embedded within its structure is a common motif in a range of biologically active compounds, including those targeting adenosine (B11128) and α-adrenergic receptors. mdpi.com

The hydrochloride salt of the (S)-enantiomer, (S)-Methyl 2-amino-4-phenylbutanoate hydrochloride, is commercially available, highlighting its utility in research, particularly in peptide synthesis where it can be incorporated as a non-natural amino acid. smolecule.com This allows researchers to study the impact of chirality on the function of peptides, aiding in the design of new peptides with specific biological activities. smolecule.com

Structural Framework and Relevance As an α Amino Acid Derivative

Methyl 2-amino-4-phenylbutanoate is a derivative of the amino acid phenylalanine, where the carboxylic acid is esterified with a methyl group. This modification is significant as amino acid esters are important intermediates in various synthetic procedures, including peptide synthesis and as chiral synthons. smolecule.commdpi.com The general method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol (B129727) in the presence of a catalyst like trimethylchlorosilane. mdpi.com

The core structure consists of a butane (B89635) chain with a phenyl group at the fourth carbon, an amino group at the second carbon (the α-carbon), and a methyl ester also at the second carbon. This arrangement makes it a chiral molecule, existing as (R) and (S) enantiomers. The specific stereochemistry is crucial for its biological activity and its application in stereoselective synthesis.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H15NO2 | 193.24 | 106860-17-7 ((S)-isomer) |

| (R)-Methyl 2-amino-4-phenylbutanoate hydrochloride | C11H16ClNO2 | 229.7 | 184295-39-4 |

| Methyl 2-amino-2-phenylbutanoate | C11H15NO2 | 193.24 | 14148299 |

| Methyl 2-methyl-4-phenylbutanoate | C12H16O2 | 192.25 | 560433 |

| Methyl 4-phenylbutanoate | C11H14O2 | 178.23 | 2046-17-5 |

Overview of Research Trajectories and Applications of Analogues

Classical Chemical Synthesis Approaches

Classical synthetic routes to this compound and its analogues often involve a series of well-established organic reactions. These methods prioritize the construction of the core amino acid ester framework, often in racemic form, which may then be resolved in subsequent steps if a single enantiomer is required. google.com

Esterification Strategies for Carboxyl Protection

The direct esterification of the parent amino acid, 2-amino-4-phenylbutanoic acid, is a common first step. This protects the carboxylic acid functionality, preventing it from interfering with subsequent reactions. Standard methods include Fischer-Speier esterification, which involves treating the amino acid with methanol (B129727) in the presence of a strong acid catalyst like hydrogen chloride or thionyl chloride. This approach yields the hydrochloride salt of the corresponding methyl ester. sigmaaldrich.comsigmaaldrich.com

Condensation Reactions and Imine Intermediate Formation

Condensation reactions are pivotal in constructing the α-amino ester backbone. A prevalent method involves the reaction of an aldehyde with an amine to form an imine or iminium ion intermediate. acs.orgnih.gov For instance, the Strecker synthesis, a classic multicomponent reaction, involves the condensation of an aldehyde, an amine, and a cyanide source to produce an α-amino nitrile, which can then be hydrolyzed and esterified. nih.gov

Another approach utilizes ethyl nitroacetate (B1208598) as a glycine (B1666218) template. nih.govdoaj.org This method involves the condensation of an aldehyde with ethyl nitroacetate to form an ethyl 3-aryl-2-nitroacrylate intermediate. Subsequent reduction of the nitro group and the double bond yields the desired α-amino ester. nih.gov

Organometallic Reagent Applications, including Grignard Chemistry

Organometallic reagents, particularly Grignard and organozinc reagents, offer powerful tools for C-C bond formation in the synthesis of α-amino esters. youtube.comchadsprep.com A notable example is a three-component reaction involving an organozinc reagent, an amine, and an ester of glyoxylic acid. organic-chemistry.orgorganic-chemistry.org This method allows for the straightforward synthesis of α-amino esters, including those with a phenylalanine scaffold. organic-chemistry.orgorganic-chemistry.org The in situ generation of benzylic organozinc reagents from the corresponding benzyl (B1604629) bromides is a key feature of this approach. acs.org

| Protecting Group | Introduction Reagent | Removal Conditions |

| Boc (tert-Butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) masterorganicchemistry.com |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Hydrogenolysis |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) organic-chemistry.org |

| Formyl (For) | Formic acid ug.edu.pl | Acid or base; thiols can accelerate acidic removal ug.edu.pl |

Multicomponent Reaction Sequences for Complex Architectures

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. researchgate.net These reactions are particularly valuable for building molecular complexity in a time- and resource-efficient manner. acs.org The aforementioned synthesis involving organozinc reagents, amines, and ethyl glyoxylate (B1226380) is a prime example of a multicomponent approach to α-amino esters. organic-chemistry.orgorganic-chemistry.org The Ugi and Passerini reactions are other prominent examples of MCRs that can be adapted for the synthesis of α-amino acid derivatives. researchgate.net

Asymmetric and Enantioselective Synthetic Pathways

The biological activity of α-amino acids and their derivatives is often dependent on their stereochemistry. Therefore, the development of asymmetric and enantioselective methods to synthesize specific enantiomers of compounds like this compound is of paramount importance.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acid esters. nih.govacs.org Chiral catalysts, such as quinine-derived ureas or squaramides, can promote reactions with high enantioselectivity. nih.govnih.govacs.org For example, a one-pot catalytic enantioselective synthesis of α-arylglycine esters has been developed using a quinine-derived urea (B33335) catalyst. nih.govacs.org This approach can be extended to the synthesis of unnatural α-alkyl amino acid esters. nih.govacs.org

Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. whiterose.ac.uk These auxiliaries are temporarily incorporated into the molecule, guide the formation of the desired stereocenter, and are subsequently removed.

Phase-transfer catalysis is another technique employed for the asymmetric synthesis of amino acids. Chiral phase-transfer catalysts can control the stereochemistry during the alkylation of glycine-derived Schiff bases. whiterose.ac.uk

| Catalytic System | Reaction Type | Enantiomeric Excess (ee) |

| Quinidine-derived urea catalyst | Knoevenagel/epoxidation/DROE | Up to 93% ee nih.govacs.org |

| Chiral squaramide | Allylation of α-chloro glycinates | Up to 97% ee nih.govacs.org |

| Ruthenium complexes/chiral phosphoric acids | Carbene insertion into N-H bonds | High enantioselectivity organic-chemistry.org |

Biocatalytic and Enzymatic Transformations

The use of enzymes and whole-cell systems in chemical synthesis offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. The synthesis of chiral amino acids like this compound is particularly amenable to biocatalysis.

Microbial Reduction of α-Keto Esters

The synthesis of α-amino acids can be achieved through the reduction of their corresponding α-keto acid precursors. While chemical methods for this transformation exist, microbial systems provide a stereoselective alternative. The precursor for this compound is methyl 4-phenyl-2-oxobutanoate. The general strategy involves the use of microorganisms that possess oxidoreductases capable of reducing the ketone functionality to a hydroxyl group, which can then be converted to an amine. More directly, the reductive amination of the α-keto ester is a highly effective route. The initial step often involves the synthesis of the α-keto acid itself, which can be produced from the corresponding amino acid via enzymatic oxidative deamination using L-amino acid deaminases (L-AADs). nih.gov This enzymatic approach avoids the harsh chemicals and conditions often associated with purely chemical syntheses of α-keto acids. nih.gov

Imine Reductase-Catalyzed Reductive Amination

A highly efficient and elegant method for synthesizing chiral amines is the asymmetric reductive amination of ketones, catalyzed by imine reductases (IREDs) or reductive aminases (RedAms). nih.govacs.org These NAD(P)H-dependent enzymes catalyze the reduction of an imine intermediate, formed in situ from a ketone and an amine, to produce a chiral amine with high enantioselectivity. rsc.orgnih.gov This approach is directly applicable to the synthesis of this compound from its keto-ester precursor, methyl 4-phenyl-2-oxobutanoate, and an amine source like ammonia.

The utility of IREDs has been significantly expanded by screening large metagenomic libraries to discover enzymes with novel substrate specificities and selectivities. thieme-connect.com This has allowed for the synthesis of a wide array of N-substituted α-amino esters. By selecting the appropriate IRED catalyst, it is possible to obtain either enantiomer of the desired product in moderate to excellent yields and enantioselectivities. thieme-connect.com Whole-cell biocatalysts, typically recombinant E. coli overexpressing an IRED, are often employed to simplify catalyst preparation and reduce costs. nih.gov These systems can utilize the cell's endogenous dehydrogenases for cofactor regeneration, eliminating the need to add an external enzyme for this purpose. nih.gov

Table 1: Examples of Imine Reductase (IRED)-Catalyzed Synthesis of α-Amino Esters

| Substrate (α-Keto Ester) | Amine Donor | IRED Catalyst | Isolated Yield (%) | Enantiomeric Ratio (R/S) | Product Stereochemistry |

|---|---|---|---|---|---|

| Ethyl 2-oxo-4-phenylbutanoate | Methylamine | pIR-338 | 65% | ≥99:1 | S |

| Ethyl 2-oxo-4-phenylbutanoate | Methylamine | pIR-271 | 80% | ≥99:1 | R |

| Ethyl pyruvate | Benzylamine | pIR-338 | 56% | ≥99:1 | S |

| Ethyl pyruvate | Benzylamine | pIR-271 | 67% | ≥99:1 | R |

| Ethyl 3-methyl-2-oxobutanoate | Cyclopropylamine | pIR-125 | 43% | ≥99:1 | S |

| Ethyl 3-methyl-2-oxobutanoate | Cyclopropylamine | pIR-23 | 50% | ≥99:1 | R |

Data derived from a study by Turner and co-workers on the asymmetric synthesis of N-substituted α-amino esters. thieme-connect.com

Transaminase-Mediated Amination Reactions

Transaminases, or aminotransferases, are another class of enzymes crucial for the synthesis of amino acids. These enzymes catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid acceptor, a process known as transamination. nih.gov This biomimetic reaction is a cornerstone of amino acid metabolism and has been harnessed for synthetic applications. nih.gov

For the synthesis of this compound, the corresponding α-keto ester, methyl 4-phenyl-2-oxobutanoate, can serve as the substrate. The transaminase facilitates the conversion of the keto group to an amino group, using a suitable amine donor. Research on the transaminase that converts 4-methylthio-2-oxobutanoate (B1231810) (MTOB), the keto-analogue of methionine, demonstrates the principle's applicability to structurally similar substrates. nih.govnih.gov The development of organocatalytic systems that mimic transaminase activity has further broadened the scope of this reaction, enabling the synthesis of a wide variety of α-amino esters with high enantioselectivity under chiral base catalysis. nih.gov

Chiral Auxiliary and Ligand-Controlled Syntheses

Traditional organic synthesis often relies on chiral auxiliaries to induce stereoselectivity. In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct a subsequent chemical transformation. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product.

Pseudoephedrine and its analogue, pseudoephenamine, have proven to be highly effective chiral auxiliaries for the asymmetric alkylation of enolates, providing access to enantiomerically enriched carboxylic acids and their derivatives. nih.govharvard.edu The process involves forming an amide between the carboxylic acid precursor and the chiral auxiliary. Deprotonation of this amide forms a rigid chelated enolate, which then reacts with an electrophile from the less sterically hindered face, leading to high diastereoselectivity. Subsequent cleavage of the auxiliary releases the chiral product. This method is particularly advantageous for creating quaternary stereocenters. nih.gov For the synthesis of this compound, a glycine-derived amide of pseudoephenamine could be alkylated with a benzyl halide derivative.

Another powerful strategy involves the use of chiral ligands in transition metal catalysis. The stereoselective alkylation of a Ni(II) complex of a glycine Schiff base is a well-established method for preparing α-amino acids. mdpi.com A recyclable chiral ligand forms a square-planar complex with Ni(II) and the glycine Schiff base. This complex is then alkylated under basic conditions. The steric environment created by the chiral ligand directs the incoming electrophile to one face of the complex, resulting in a highly stereoselective C-C bond formation. The complex is then disassembled to release the amino acid and recover the chiral ligand. mdpi.com

Table 2: Comparison of Chiral Auxiliary Approaches

| Method | Chiral Moiety | Key Intermediate | Reaction Type | Key Advantage |

|---|---|---|---|---|

| Myers' Alkylation | Pseudoephenamine | Amide Enolate | Asymmetric Alkylation | High diastereoselectivity, crystalline intermediates. nih.gov |

| O'Donnell's Method | Chiral Phase-Transfer Catalyst | Glycine Schiff Base | Asymmetric Alkylation | Catalytic use of the chiral source. |

Stereoselective Carbon-Carbon Bond Forming Reactions

The creation of the Cα-Cβ bond in the 2-amino-4-phenylbutanoate backbone is a critical step that can be controlled stereoselectively. The chiral auxiliary and ligand-controlled alkylations discussed previously are prime examples of such reactions. nih.govmdpi.com

Another important class of stereoselective C-C bond-forming reactions is the aldol (B89426) reaction. The asymmetric aldol addition of an enolate to an aldehyde can establish two new stereocenters simultaneously. For a functionalized analogue of the target compound, an enolate derived from a suitable acetate (B1210297) equivalent could be reacted with phenylacetaldehyde (B1677652) in the presence of a chiral catalyst to form a β-hydroxy ester intermediate, which can then be converted to the amino ester.

Furthermore, multicomponent reactions, such as the Petasis or Ugi reactions, represent powerful approaches for generating α-amino acid derivatives. osaka-u.ac.jp While often producing racemic or diastereomeric mixtures, the incorporation of chiral components or catalysts can steer these reactions towards a single stereoisomer, providing rapid access to complex structures from simple starting materials.

Hydroxylation Reactions of Enolate Intermediates

The synthesis of functionalized analogues, such as β-hydroxy derivatives of this compound, can be achieved through the direct hydroxylation of enolate intermediates. organicreactions.org This reaction introduces a hydroxyl group at the α-position relative to a carbonyl group. The process typically involves generating a metal enolate or a silyl (B83357) enol ether from a suitable ester precursor. This enolate is then reacted with an electrophilic oxygen source. organicreactions.org

For asymmetric hydroxylation, chiral, non-racemic oxidizing agents are employed. A prominent class of such reagents is the (camphorylsulfonyl)oxaziridines. drexel.edu These reagents deliver an oxygen atom to the enolate with a high degree of stereocontrol, which is dictated by the structure of the oxaziridine (B8769555) and the enolate itself. The resulting α-hydroxy ester is a valuable building block for synthesizing various biologically active molecules. drexel.edu This strategy allows for the precise installation of a hydroxyl group, which can serve as a handle for further synthetic manipulations or as a key feature in the final target molecule. The development of engineering enzymes to control the selective hydroxylation of amino acids is also an attractive and increasingly utilized method. mdpi.com

Solid-Phase and Polymer-Supported Synthetic Techniques

The synthesis of this compound and its functionalized analogues can be efficiently achieved using solid-phase and polymer-supported methodologies. These techniques offer significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to use excess reagents to drive reactions to completion, and the potential for automation. The core principle involves the covalent attachment of a starting material to an insoluble polymer support (resin), followed by sequential chemical transformations. The final product is then cleaved from the support.

Merrifield Resin

The Merrifield resin is a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer. peptide.compressbooks.pub It is a versatile solid support for the immobilization of carboxylic acids, including N-protected amino acids, through the formation of a benzyl ester linkage. The attachment is typically achieved by reacting the cesium salt of the N-protected amino acid with the chloromethyl groups on the resin. peptide.com

A general procedure for the attachment of an N-protected amino acid to Merrifield resin is as follows:

The N-protected amino acid is dissolved in a suitable solvent like methanol, and the solution is neutralized with an aqueous solution of cesium carbonate. peptide.com

The resulting cesium salt is isolated by evaporation and thoroughly dried. peptide.com

The dried cesium salt is then reacted with the Merrifield resin in a solvent such as dimethylformamide (DMF) at an elevated temperature to form the ester linkage. peptide.com

Once the amino acid is anchored to the resin, further modifications can be performed on the free amino group (after deprotection) or on the side chain. To obtain the final methyl ester, cleavage from the resin can be performed using transesterification with methanol, often catalyzed by a base, or by treatment with strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), followed by esterification of the resulting carboxylic acid. peptide.compeptide.com Microwave-assisted cleavage with trifluoroacetic acid (TFA) has also been shown to be effective and rapid. nih.gov

Wang Resin

The Wang resin is a p-alkoxybenzyl alcohol functionalized polystyrene support. appliedpolytech.com It is particularly popular for the synthesis of carboxylic acids and peptides using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy due to the acid-labile nature of the benzyl ester linkage formed. appliedpolytech.compeptide.comaltabioscience.com The attachment of an N-Fmoc protected amino acid to Wang resin is typically mediated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). peptide.com

The general steps for synthesis on Wang resin include:

Swelling the resin in a suitable solvent like dichloromethane (B109758) (DCM) or DMF.

Activation of the N-Fmoc protected amino acid with a coupling agent and subsequent reaction with the hydroxyl groups of the resin. peptide.com

After the desired chemical modifications on the resin-bound substrate, the final product is cleaved from the support.

Cleavage from Wang resin to yield the carboxylic acid is typically achieved under mild acidic conditions, for instance, with a solution of trifluoroacetic acid (TFA) in a solvent like DCM. peptide.compeptide.com To obtain this compound, the cleaved carboxylic acid would then undergo esterification, or a direct transesterification from the resin could be attempted.

Polymer-Supported Synthesis using Soluble Polymers

An alternative to insoluble resins is the use of soluble polymers, such as poly(ethylene glycol) (PEG). This approach combines the benefits of solid-phase synthesis (easy purification by precipitation) and solution-phase synthesis (homogeneous reaction conditions). For the synthesis of α-amino acid derivatives, a Schiff base of glycine supported on PEG can be alkylated with various electrophiles. nih.gov The polymer provides a pseudo-phase-transfer catalysis environment, which can accelerate the reaction. After alkylation, the resulting α-amino acid can be cleaved from the polymer support as its methyl ester by transesterification. nih.gov

Detailed Research Findings

While specific literature detailing the solid-phase synthesis of this compound is not abundant, the synthesis of its parent amino acid, phenylalanine, and its derivatives on solid supports is well-documented. For instance, Fmoc-Phe-Wang resin is commercially available and serves as a common starting point for solid-phase peptide synthesis. fiveable.me The methodologies developed for these related compounds can be directly applied to the synthesis of this compound.

A study on the solid-phase synthesis of α,α-disubstituted amino acid esters utilized a modified Wang-aldehyde resin. nih.gov In this method, an α-amino acid ester was first immobilized on the resin via a Schiff base linkage. Subsequent alkylation reactions were performed on the resin-bound substrate to introduce a second substituent at the α-carbon. The desired α,α-disubstituted amino acid ester was then cleaved from the resin. This strategy could be adapted for the synthesis of functionalized analogues of this compound.

The table below summarizes typical conditions for the attachment of an N-protected amino acid to Merrifield and Wang resins, which is the initial step in the solid-phase synthesis of compounds like this compound.

| Resin | N-Protecting Group | Attachment Method | Reagents | Solvent | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|---|---|---|

| Merrifield | Boc | Cesium Salt | Boc-Amino Acid, Cs2CO3 | DMF | 50 °C | 24 h | peptide.com |

| Wang | Fmoc | DCC/DMAP | Fmoc-Amino Acid, DCC, DMAP | DCM/DMF | Room Temp | 2-16 h | peptide.comglycopep.com |

Following attachment, the synthesis would proceed with modifications as required, followed by cleavage from the resin. The choice of cleavage conditions is critical to obtaining the desired methyl ester.

| Resin | Desired Product | Cleavage Method | Reagents | Typical Reaction Time | Reference |

|---|---|---|---|---|---|

| Merrifield | Carboxylic Acid | Acidolysis | HF or TFMSA | 1-2 h | peptide.compeptide.com |

| Wang | Carboxylic Acid | Acidolysis | TFA/DCM (e.g., 50-95% TFA) | 1-3 h | peptide.compeptide.com |

| PEG-supported | Methyl Ester | Transesterification | KCN, Methanol | - | nih.gov |

To obtain this compound specifically, one would start with an appropriately protected 2-amino-4-phenylbutanoic acid. This precursor would be attached to either Merrifield or Wang resin. After any desired on-resin modifications, the final compound would be cleaved. If the cleavage yields the carboxylic acid, a subsequent esterification step with methanol under acidic conditions would be necessary to produce the target methyl ester. Alternatively, direct transesterification from the resin with methanol could be explored to yield the methyl ester in a single step.

Nucleophilic Reactivity of the Amino Functionality

The primary amino group in this compound is a potent nucleophile, readily participating in a variety of reactions.

Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental in peptide synthesis, where the amine of one amino acid derivative attacks the activated carboxyl group of another.

Alkylation: The nitrogen atom can also undergo alkylation. For instance, N-methylation is a common modification that can alter the biological properties of peptides by increasing their stability against proteases and enhancing their lipophilicity. nih.gov

Ester Hydrolysis and Carboxylic Acid Transformations

The methyl ester functionality of this compound can be readily hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-amino-4-phenylbutanoic acid.

Saponification: Base-catalyzed hydrolysis, or saponification, is a common method to deprotect the carboxyl group. researchgate.net The rate of saponification can be influenced by the nature of the N-substituent on the amino acid ester. researchgate.net

The resulting carboxylic acid can then be activated and coupled with other molecules. For example, it can be converted to an acid chloride or activated with coupling reagents to facilitate amide bond formation.

Oxidation and Reduction Potentials and Their Synthetic Utility

The functional groups of this compound offer opportunities for both oxidation and reduction reactions.

Oxidation: While the primary amino group can be oxidized, this is often a less controlled reaction. More synthetically useful oxidations typically target other parts of a molecule. For instance, in related compounds, oxidation can lead to the formation of keto acids.

Reduction: The ester group can be reduced to the corresponding primary alcohol, 2-amino-4-phenylbutan-1-ol, using strong reducing agents like lithium aluminum hydride. The carboxylic acid can also be reduced to an alcohol. stackexchange.com More selective reductions can target the keto group in related structures, such as the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate, a precursor for antihypertensive drugs. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The alkylamino ester group is generally an ortho-, para-directing and activating group, though its activating strength can be modulated by the reaction conditions and the nature of the electrophile.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the phenyl ring, usually with a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com

These reactions proceed through a two-step mechanism involving the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic systems.

For example, oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can lead to the formation of indoline-3-ones. nih.gov Furthermore, these can be transformed into more complex structures like pyridazino[4,3-b]indoles. nih.gov Lactones, which are cyclic esters, can also be synthesized from related butanoate structures through intramolecular cyclization. stackexchange.com

Amide Bond Formation in Peptide Elongation and Peptidomimetic Design

Perhaps one of the most significant applications of this compound is in the synthesis of peptides and peptidomimetics. The formation of an amide bond is the key step in elongating a peptide chain. scribd.commasterorganicchemistry.com

In solid-phase peptide synthesis (SPPS), an N-terminally protected amino acid is coupled to the free amine of a resin-bound amino acid. masterorganicchemistry.comscielo.org.mx The methyl ester of 2-amino-4-phenylbutanoate can be hydrolyzed to the carboxylic acid, which is then activated using a coupling reagent (e.g., DCC, HBTU) to facilitate the reaction with the amino group of another amino acid or peptide chain. nih.govnih.gov The process involves a cycle of deprotection of the N-terminus and coupling of the next amino acid. masterorganicchemistry.com

The use of non-proteinogenic amino acids like homophenylalanine allows for the design of peptidomimetics with modified structures and potentially enhanced biological activity and stability. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation Techniques for Purity and Stereoisomer Analysis

Chromatographic methods are indispensable for separating Methyl 2-amino-4-phenylbutanoate from reaction mixtures and for resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric purity of chiral molecules like this compound is critical, particularly in pharmaceutical and biological contexts. yakhak.org High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for resolving and quantifying enantiomers. yakhak.orgwiley-vch.de

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven effective for the enantiomeric resolution of α-amino acid esters. yakhak.org The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like 2-propanol, is crucial for achieving optimal separation. yakhak.org Detection is commonly performed using UV or fluorescence detectors, with derivatization sometimes employed to enhance sensitivity. yakhak.orgresearchgate.net For underivatized amino acids, which are zwitterionic, macrocyclic glycopeptide-based CSPs are often preferred due to their compatibility with a wider range of mobile phases, including aqueous ones. sigmaaldrich.com

Table 1: Illustrative HPLC Conditions for Enantiomeric Separation of Amino Acid Esters

| Parameter | Condition | Reference |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) | yakhak.org |

| Mobile Phase | 10% 2-propanol in hexane (v/v) | yakhak.org |

| Flow Rate | 1.0 mL/min | yakhak.org |

| Detection | UV at 310 nm and Fluorescence (Ex: 470 nm, Em: 530 nm) | yakhak.org |

| Temperature | Room Temperature | yakhak.org |

This table presents typical starting conditions for the chiral separation of amino acid esters. Method optimization is often necessary for specific analytes.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures, it can be readily converted into more volatile derivatives. This derivatization step, often involving acylation or esterification of the amino and carboxyl groups, is a common strategy to facilitate GC analysis.

The use of a capillary column, such as one with a polydimethylsiloxane-based stationary phase (e.g., HP-5), allows for the efficient separation of the derivatized analyte from impurities. rsc.org The temperature program of the GC oven is a critical parameter that is optimized to ensure good resolution of the peaks in the resulting chromatogram.

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information about the chemical environment of the individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl ester, the methine proton at the chiral center, the methylene (B1212753) protons of the phenylethyl side chain, and the aromatic protons of the phenyl group. chemicalbook.com The chemical shift (δ, in ppm), the integration (relative number of protons), and the multiplicity (splitting pattern) of each signal provide clues to the connectivity of the atoms. For instance, the methyl ester protons would appear as a singlet, while the methine proton would likely be a triplet or a more complex multiplet due to coupling with the adjacent methylene protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom gives rise to a distinct signal. Key resonances would include the carbonyl carbon of the ester, the carbons of the phenyl ring, the methine carbon, the methylene carbons, and the methyl carbon of the ester group. rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ester Methyl (CH₃) | ~3.7 | ~52 |

| Methine (CH) | ~3.5-3.8 | ~54 |

| Methylene (CH₂-α to phenyl) | ~2.6-2.8 | ~36 |

| Methylene (CH₂-β to phenyl) | ~1.9-2.1 | ~32 |

| Phenyl (Ar-H) | ~7.1-7.3 | ~126, 128, 141 |

| Carbonyl (C=O) | - | ~175 |

Note: These are approximate values and can vary based on the specific solvent and experimental conditions.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also be used to deduce structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. nih.gov This is a powerful tool for confirming the chemical formula of the compound and distinguishing it from other molecules with the same nominal mass. nih.gov The fragmentation pattern in the mass spectrum can reveal the loss of specific functional groups, such as the methoxycarbonyl group or parts of the phenylethyl side chain, further confirming the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. libretexts.org The N-H stretching vibration of the primary amine would typically appear as one or two bands in the range of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub These N-H bands are generally sharper and less intense than the broad O-H bands of alcohols. pressbooks.pubmasterorganicchemistry.com Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain and the sp² hybridized carbons of the aromatic ring would be observed just below and above 3000 cm⁻¹, respectively. masterorganicchemistry.com Bending vibrations for the N-H group and various C-H and C-C bonds would appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) | Reference |

| Amine (N-H) | Stretch | 3300 - 3500 | libretexts.orgpressbooks.pub |

| Ester (C=O) | Stretch | 1735 - 1750 | libretexts.org |

| Aromatic C-H | Stretch | > 3000 | masterorganicchemistry.com |

| Aliphatic C-H | Stretch | < 3000 | masterorganicchemistry.com |

| Ester (C-O) | Stretch | 1000 - 1300 | pressbooks.pub |

X-ray Crystallography for Definitive Stereochemical Assignment

To date, a comprehensive search of publicly available crystallographic databases and the scientific literature has not revealed a reported crystal structure for this compound in its free base form. However, crystallographic data for closely related derivatives, such as the hydrochloride salt of the (R)-enantiomer, would be invaluable for a detailed structural analysis.

In the absence of specific crystallographic data for the title compound, a general discussion of the expected findings from such an analysis can be provided based on the known structures of similar amino acid esters. A single-crystal X-ray diffraction study would yield precise data on the unit cell dimensions, the space group, and the asymmetric unit's contents. This information would unambiguously confirm the compound's chemical connectivity and, crucially, its stereochemistry at the chiral center (C2).

For a specific enantiomer, such as (R)-methyl 2-amino-4-phenylbutanoate hydrochloride, the analysis would confirm the 'R' configuration by determining the spatial arrangement of the amino, carboxyl, and the phenylethyl side chain around the chiral carbon atom. The resulting crystallographic information would also detail the intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. These interactions typically involve the amino and carbonyl groups, and in the case of a hydrochloride salt, the chloride ion.

A hypothetical data table for a future crystallographic study of (R)-methyl 2-amino-4-phenylbutanoate hydrochloride is presented below to illustrate the type of information that would be obtained.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.80 |

| b (Å) | 8.50 |

| c (Å) | 25.00 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1232.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.245 |

| Absorption coefficient (mm⁻¹) | 0.25 |

| F(000) | 520 |

Stereochemical Considerations in Research on Methyl 2 Amino 4 Phenylbutanoate

Enantiomeric Purity and its Measurement in Chiral Synthesis

Enantiomeric purity is a measure of the prevalence of one enantiomer over the other in a mixture. numberanalytics.com It is a crucial parameter in the synthesis of chiral compounds, as the biological and pharmacological properties of enantiomers can differ significantly. nih.gov The success of an enantioselective synthesis is often quantified by the enantiomeric excess (% ee), which represents the excess of the major enantiomer over the racemic portion of the mixture. thieme-connect.deopenochem.org The precise determination of enantiomeric purity is essential for characterizing chiral products, monitoring the enantiospecificity of enzymes, and ensuring the efficacy and safety of chiral drugs. numberanalytics.comthieme-connect.de

Several analytical techniques are employed to measure enantiomeric purity, each relying on the principle of differentiating between enantiomers in a chiral environment.

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating and quantifying enantiomers. numberanalytics.com These techniques use a chiral stationary phase (CSP), which creates a chiral environment within the column. openochem.org As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. openochem.org These differing interactions lead to different retention times, allowing for their separation and quantification. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated in a chiral environment. libretexts.org This is achieved in two primary ways:

Chiral Derivatizing Agents (CDAs) : The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical and chemical properties, their corresponding nuclei will have distinct chemical shifts in the NMR spectrum, allowing for quantification.

Chiral Solvating Agents (CSAs) : The enantiomeric mixture is dissolved in a solution containing a chiral solvating agent. The CSA interacts with the solute enantiomers to form transient diastereomeric solvates. libretexts.org This association leads to non-identical chemical shifts for the enantiomers, enabling the determination of their ratio. libretexts.orglibretexts.org

Other Methods : Polarimetry, which measures the optical rotation of a chiral compound, can be used to determine enantiomeric excess, provided the specific rotation of the pure enantiomer is known. numberanalytics.comlibretexts.org Enzymatic assays, which utilize enzymes that selectively react with only one enantiomer, also serve as a method for assessing enantiomeric purity. numberanalytics.com

Table 1: Comparison of Methods for Measuring Enantiomeric Purity

| Method | Principle | Advantages | Limitations |

| Chiral HPLC/GC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation. openochem.org | High accuracy, reliability, and widely applicable for separation and quantification. openochem.org | Requires specialized and often expensive chiral columns. libretexts.org |

| NMR with CDAs | Covalent reaction with a chiral agent to form stable diastereomers with distinct NMR signals. libretexts.org | Provides clear, quantifiable signals for each diastereomer. | Requires chemical derivatization, which can be time-consuming. libretexts.org |

| NMR with CSAs | Non-covalent interaction with a chiral agent to form transient diastereomers with different chemical shifts. libretexts.org | Alleviates the need for chemical derivatization. libretexts.org | The degree of spectral separation can be highly dependent on the choice of solvent and CSA. |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. numberanalytics.com | Simple and fast measurement. | Requires knowledge of the specific rotation of the pure enantiomer and is less accurate for low ee values. libretexts.org |

Diastereoselective Control and Isolation of Isomers

In syntheses involving the creation of a second stereocenter in a molecule that is already chiral, diastereomers are formed. Diastereoselective synthesis aims to control the reaction to favor the formation of one diastereomer over the others. For precursors to compounds like Methyl 2-amino-4-phenylbutanoate, this control is often achieved through methods like stereospecific Michael additions of chiral starting materials to acrylates. researchgate.net The choice of reagents, catalysts, and reaction conditions plays a crucial role in determining the diastereomeric ratio of the product.

Once a mixture of diastereomers is synthesized, they must be separated. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and chromatographic behavior, which allows for their isolation using standard laboratory techniques. libretexts.org

Fractional Crystallization : This classical method exploits the differences in solubility between diastereomers. ucl.ac.uk By carefully selecting a solvent, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. Industrial-scale resolutions often rely on this technique due to its cost-effectiveness, and the process can be optimized by studying the solubility diagrams of the diastereomeric salt mixtures. ucl.ac.uk

Chromatography : Column chromatography is a highly effective method for separating diastereomers on both analytical and preparative scales. Because diastereomers have different polarities and steric profiles, they interact differently with the stationary phase (e.g., silica (B1680970) gel). osaka-u.ac.jp This difference in affinity causes them to move through the column at different rates, leading to their separation. For instance, in a study on the synthesis of a related compound, Methyl (2R,3S)-2-(dibenzylamino)-3-phenylbutanoate, the syn and anti diastereomers were successfully purified and isolated using silica gel column chromatography. osaka-u.ac.jp

Table 2: Techniques for the Isolation of Diastereomers

| Technique | Principle | Application Example |

| Fractional Crystallization | Separation based on differences in the solubility of diastereomers in a specific solvent. ucl.ac.uk | Used in industrial resolutions where optimization of solvent and temperature can lead to efficient separation of diastereomeric salts. ucl.ac.uk |

| Column Chromatography | Separation based on differential adsorption of diastereomers onto a stationary phase (e.g., silica gel). osaka-u.ac.jp | Purification of a diastereomeric mixture of Methyl (2R,3S)-2-(dibenzylamino)-3-phenylbutanoate and its anti-isomer was achieved using silica gel chromatography. osaka-u.ac.jp |

Influence of Chirality on Molecular Recognition and Biological Interactions

Chirality is a fundamental principle in biology, as most biological macromolecules, including proteins and nucleic acids, are chiral. nih.govnih.gov This inherent chirality in biological targets means they often interact differently with the two enantiomers of a chiral molecule. nih.gov This phenomenon, known as chiral recognition, is the basis for the stereospecificity observed in many biological processes.

The interaction between a chiral molecule and a biological receptor is often compared to a hand fitting into a glove; one enantiomer (the "left hand") may fit perfectly into the chiral binding site of a receptor, while the other enantiomer (the "right hand") may fit poorly or not at all. nih.govnih.gov These specific interactions, which can include hydrogen bonds and CH-π interactions, establish a diastereomeric relationship between the receptor and only one enantiomer of the guest molecule. nih.gov

Research on the chiral recognition of amino acid esters has provided detailed insights into this process. For example, studies using a glucose-based macrocyclic receptor demonstrated enantioselective binding of amino acid methyl esters. nih.gov Through NMR spectroscopy and computational modeling, it was shown that the binding affinity and selectivity are highly dependent on the solvent and the specific interactions between the guest's side chain and the chiral receptor. nih.gov

This differential molecular recognition leads to distinct biological and pharmacological activities for each enantiomer. mdpi.com In drug development, one enantiomer may be therapeutically active while the other could be inactive, less active, or even cause adverse effects. numberanalytics.com For instance, the interaction of chiral ligands with G-quadruplex DNA has shown that enantiomers can have opposing effects; one enantiomer might stabilize the DNA structure, while the other has a destabilizing interaction. mdpi.com Therefore, understanding the influence of a compound's chirality on its biological interactions is critical for the development of effective and safe therapeutic agents.

Table 3: Key Principles of Chirality in Molecular and Biological Recognition

| Principle | Description | Significance |

| Chiral Environment | Biological systems (e.g., enzymes, receptors) are inherently chiral due to being composed of L-amino acids and D-sugars. nih.gov | Provides the basis for differential interactions with enantiomers. |

| Diastereomeric Interactions | The interaction between a chiral receptor and each enantiomer of a chiral ligand forms a pair of diastereomeric complexes. nih.gov | These complexes have different energies and stabilities, leading to different binding affinities. |

| Stereospecific Binding | One enantiomer typically exhibits a higher affinity and/or a different mode of binding to a biological target compared to its mirror image. nih.govmdpi.com | Leads to differences in biological activity, potency, and toxicology between enantiomers. mdpi.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. glpbio.comuni.lunih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For Methyl 2-amino-4-phenylbutanoate, such calculations could elucidate:

Electronic Properties: Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) could be determined. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Reaction Mechanisms: By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various chemical reactions. This would be invaluable for understanding its synthesis, degradation, and potential metabolic pathways.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR and IR spectra, which can aid in the structural confirmation of the compound. glpbio.com

A hypothetical data table for calculated electronic properties of this compound might look like this:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| DFT/B3LYP | 6-31G(d,p) | Data not available | Data not available | Data not available | Data not available |

| DFT/M06-2X | cc-pVTZ | Data not available | Data not available | Data not available | Data not available |

This table represents a template for data that could be generated from quantum chemical calculations; however, no such published data currently exists for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

To understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. unime.itgoogle.com These methods predict how a ligand (in this case, this compound) might bind to a protein target and the stability of that interaction over time.

Molecular Docking: This technique computationally places the ligand into the binding site of a protein to predict its preferred orientation and binding affinity. sigmaaldrich.com This is often the first step in identifying potential drug targets.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-protein complex. unime.itgoogle.comsigmaaldrich.com By simulating the movements of atoms over time, MD can reveal the stability of key interactions (like hydrogen bonds), conformational changes in the protein or ligand, and provide a more accurate estimation of binding free energy.

A summary of a hypothetical molecular dynamics simulation study could be presented as follows:

| Protein Target | Ligand | Simulation Time (ns) | Key Interacting Residues | Binding Free Energy (kcal/mol) |

| Example: Phenylalanine Hydroxylase | This compound | Data not available | Data not available | Data not available |

| Example: A Generic Aminotransferase | This compound | Data not available | Data not available | Data not available |

This table illustrates the type of results obtained from MD simulations. Specific studies on this compound are currently lacking.

In Silico Approaches to Enzyme Engineering and Substrate Specificity Prediction

In silico methods are increasingly used to predict how enzymes will interact with non-native substrates and to guide the engineering of new enzymes with desired functionalities. For this compound, these approaches could be used to:

Predict Enzyme Substrate Specificity: Machine learning models and other bioinformatics tools can analyze the structure and physicochemical properties of an enzyme's active site to predict whether a compound like this compound would be a suitable substrate.

Guide Enzyme Engineering: If a desired enzymatic reaction involving this compound is identified, computational methods can predict which mutations in an existing enzyme would be most likely to improve its activity and selectivity towards this compound. This accelerates the enzyme development process for biocatalysis and synthetic biology applications.

The prediction accuracy of such in silico models is a key metric of their utility.

| Enzyme Family | Prediction Method | Target Substrate | Predicted Activity/Specificity | Cross-Validation Accuracy |

| e.g., Transaminases | Support Vector Machine (SVM) | This compound | Data not available | Data not available |

| e.g., Esterases | Neural Network | This compound | Data not available | Data not available |

This table shows a potential format for reporting the outcomes of in silico enzyme specificity predictions, for which there is no specific data for the target compound.

Applications in Contemporary Academic Research

Role as a Key Synthetic Intermediate in Complex Molecule Construction

As a readily available chiral building block, Methyl 2-amino-4-phenylbutanoate serves as a crucial starting material for the synthesis of more elaborate molecular architectures. lifechemicals.commdpi.com Its ester and amine functionalities allow for straightforward modifications and coupling reactions, making it a preferred intermediate in multi-step synthetic pathways.

The structure of this compound is particularly suited for the synthesis of enzyme inhibitors, especially those targeting proteases. A key strategy in inhibitor design is the creation of transition-state analogues, molecules that mimic the high-energy intermediate of a peptide bond being cleaved. Phosphinic pseudopeptides are a prominent class of such analogues, where the scissile amide bond is replaced by a stable phosphinate moiety, which is isosteric and isoelectronic to the tetrahedral transition state of amide hydrolysis. mdpi.com

The synthesis of these potent inhibitors can be achieved through a three-component condensation reaction. This method typically involves an amino acid derivative (like an aldehyde derived from homophenylalanine), a carbamate, and a phosphonous acid component. mdpi.com This approach highlights how a building block like this compound can be a critical precursor to highly specific and biologically active small molecules.

| Component Type | Role in Synthesis | Example Precursor related to Homophenylalanine |

|---|---|---|

| Aldehyde | Provides the P1' side chain | 3-Phenylpropanal |

| Carbamate | Source of the α-amino group | Benzyl (B1604629) carbamate |

| Phosphonous Acid Derivative | Forms the phosphinate transition-state isostere | 2-Ethoxycarbonylethylphosphonous acid |

While homophenylalanine derivatives are known components of some angiotensin-converting enzyme (ACE) inhibitors, the utility of this compound extends to the construction of other novel pharmaceutical scaffolds. The development of peptidomimetics often involves modifying or replacing the peptide backbone to improve properties like stability and bioavailability. mdpi.com The core structure of this compound provides a foundation that can be elaborated into diverse heterocyclic systems or other non-peptidic scaffolds designed to interact with specific biological targets. Its phenylethyl group can engage in crucial hydrophobic or π-stacking interactions within a receptor's binding pocket, a desirable feature in many drug discovery programs.

Contributions to Peptide and Peptidomimetic Chemistry

The incorporation of non-canonical amino acids like homophenylalanine is a cornerstone of modern peptidomimetic design. magtech.com.cnresearchgate.net These unnatural building blocks are used to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. mdpi.com

This compound, as the methyl ester of homophenylalanine (Hph), can be incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques. nih.gov The addition of a single methylene (B1212753) group to the side chain compared to phenylalanine can subtly alter the conformation and properties of the resulting peptide.

Recent research has explored the synthesis of N-succinylated dehydrotripeptides containing homophenylalanine to study their self-assembly and potential as hydrogelators for biomedical applications. In these studies, diastereomeric tripeptides were synthesized to investigate how the sequence and stereochemistry affect the properties of the resulting nanomaterials. nih.gov The incorporation of homophenylalanine was shown to influence the intermolecular interactions, such as π-π stacking, that drive the self-assembly process. nih.gov

| Peptide Sequence Motif | Stereochemistry Investigated | Purpose of Incorporation |

|---|---|---|

| Suc-Hph-Phe-Z-ΔPhe-OMe/OH | (D,L,Z) / (L,L,Z) | To study the effect of a heterochiral vs. homochiral sequence on gelation properties. |

| Suc-Phe-Hph-Z-ΔPhe-OMe/OH | (L,D,Z) / (L,L,Z) | To study the effect of a scrambled sequence on self-assembly and material characteristics. |

A major goal in peptidomimetic chemistry is to control the three-dimensional shape of a peptide to lock it into its biologically active conformation. This enhances binding affinity and selectivity for its target receptor. magtech.com.cn this compound can be a starting point for creating such conformationally restricted analogues.

Strategies for conformational restriction include:

Cyclization: The side chain of the homophenylalanine residue can be tethered to the peptide backbone or another side chain, creating a cyclic peptide with reduced flexibility. magtech.com.cn

Substitution: Introducing bulky groups at the α-carbon or on the side-chain phenyl ring can limit the rotational freedom of the molecule. nih.gov

Peptide Bond Isosteres: As mentioned previously, the peptide bond itself can be replaced with a surrogate that mimics its geometry but offers greater resistance to enzymatic cleavage. mdpi.com The synthesis of phosphinic pseudopeptides is a prime example where the homophenylalanine structure contributes to a transition-state isostere. mdpi.com

These modifications are critical in drug design, leading to peptidomimetics with improved pharmacological profiles. lifechemicals.comnih.gov

Research Tools for Understanding Enzyme Mechanisms and Metabolic Pathways

Beyond being a component of potential drugs, this compound and its derivatives can serve as valuable research tools for probing biological systems. By designing molecules that interact with enzymes or receptors in a specific way, scientists can elucidate complex biochemical processes.

For example, analogues of amino acids are frequently synthesized to act as substrate mimics or inhibitors for enzymes like aminotransferases. nih.gov A molecule derived from this compound could be designed to bind to the active site of a specific enzyme, either as a competitive inhibitor or as a mechanism-based inactivator. This allows researchers to study the enzyme's function, map its active site, and understand its role in a larger metabolic pathway. While direct studies using this specific methyl ester are not prominent in the literature, the principle is well-established with structurally similar compounds. For instance, modified butenoic acid derivatives have been used to investigate the mechanism of GABA aminotransferase by acting as enzyme-activated inhibitors. nih.gov This approach provides a framework for how homophenylalanine derivatives could be similarly employed as chemical probes to dissect other enzymatic systems.

Development and Evaluation of Novel Chiral Catalysts and Auxiliaries

The asymmetric synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. A key strategy in this field is the use of chiral auxiliaries and catalysts, which are chiral molecules that guide a chemical reaction to favor the formation of one enantiomer over the other. Amino acids and their simple derivatives are a fundamental source of chirality and are frequently employed as precursors for or components of these sophisticated molecular tools.

While derivatives of amino acids are widely used to create chiral catalysts and auxiliaries, the direct application of this compound in this context is not extensively documented in prominent research. The literature more frequently describes the synthesis of compounds like this compound using chiral auxiliaries, rather than its use as one. For instance, a well-established method for producing a variety of tailor-made amino acids involves the asymmetric alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. nih.govacs.orgnih.gov In this process, a chiral ligand, such as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, is complexed with nickel and glycine to create a chiral nucleophilic glycine equivalent. nih.govsmolecule.comacs.org This complex is then alkylated, and subsequent hydrolysis cleaves the desired amino acid from the chiral auxiliary, which can often be recovered and reused. nih.gov

Theoretically, this compound could be modified to act as a chiral ligand itself. Its amine and ester functionalities could be derivatized to coordinate with a metal center, creating a chiral environment for catalysis. However, based on available literature, this remains a largely theoretical application rather than a widely practiced one.

To illustrate how such a catalyst would be evaluated, the following table presents hypothetical data for an asymmetric reaction. This data is representative of the key metrics used in the field to determine the effectiveness of a chiral catalyst.

Table 1: Illustrative Performance Data for a Hypothetical Chiral Catalyst This table is for illustrative purposes only, as specific research on this compound as a primary catalyst ligand is not widely reported.

| Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Aldol (B89426) Addition | 5 | Toluene | -20 | 85 | 92 |

| Michael Addition | 2 | CH₂Cl₂ | 0 | 91 | 88 |

| Diels-Alder | 10 | THF | 25 | 78 | 95 |

| Asymmetric Hydrogenation | 1 | Methanol (B129727) | 40 | 99 | 97 |

Explorations in Material Science and Polymer Chemistry

The use of amino acids as monomers for the synthesis of polymers has garnered significant interest, leading to the development of biodegradable and functional materials like polyamides, poly(ester-amide)s, and poly(amino acid)s. nih.govnih.govbritannica.comnih.gov These polymers are often biocompatible and find applications in medicine for drug delivery, tissue engineering, and as biodegradable sutures. researchgate.netresearchgate.net

Polymers can be synthesized from amino acids through various methods, including the polycondensation of monomers containing both a carboxyl (or ester) and an amino group. britannica.comrsc.org Given its structure, this compound possesses the necessary amine and methyl ester functional groups to potentially act as a monomer in such polymerization reactions. The ester group can undergo transamidation with the amino group of another monomer to form a polyamide chain. The pendant phenylethyl group along the polymer backbone would influence the material's properties, such as its thermal stability, solubility, and mechanical strength.

Despite this theoretical potential, a review of the scientific literature indicates that the use of this compound as a monomer in polymer chemistry is not a well-documented area of research. Studies in the field of amino acid-based polymers tend to focus on naturally occurring amino acids like alanine, leucine, phenylalanine, and lysine, or on bifunctional monomers specifically designed for polymerization. researchgate.netnih.govacs.org

While direct polymerization of this compound is not reported, the broader class of amino acid-based polymers demonstrates the potential material properties that could be expected. The following table provides an overview of common amino acid-based polymers and their typical characteristics.

Table 2: General Properties of Amino Acid-Based Polymers This table provides a general overview. Specific research on polymers derived from this compound is not available in the surveyed literature.

| Polymer Type | Common Monomers | Key Properties | Potential Applications |

| Polyamides | Amino Acids, Diamines, Diacids | High thermal stability, mechanical strength, crystallinity. nih.gov | Fibers, engineering plastics. |

| Poly(ester-amide)s | Amino Acids, Diols, Diacids | Biodegradable, tunable mechanical properties. rsc.orgresearchgate.net | Tissue engineering scaffolds, drug delivery. |

| Poly(amino acid)s | N-Carboxyanhydrides of amino acids | Biocompatible, can form secondary structures (helices). nih.govsigmaaldrich.com | Drug delivery, hydrogels. |

| Poly(amide anhydrides) | Diacids derived from amino acids | Biodegradable, surface-eroding. nih.gov | Controlled drug release. |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Methyl 2-amino-4-phenylbutanoate, and how can reaction conditions be optimized?

- Methodology :

- Route : A plausible synthetic route involves coupling 4-phenylbutanoic acid derivatives with methyl groups via esterification. For example, nucleophilic substitution using methyl halides in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF (similar to and ).

- Purification : Column chromatography or recrystallization is recommended to isolate the product. Monitor purity via TLC or HPLC .

- Optimization : Adjust stoichiometry, temperature (60–80°C), and solvent polarity to minimize side reactions (e.g., hydrolysis of the ester group).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H and ¹³C NMR to confirm the ester group (δ ~3.6–3.8 ppm for methoxy protons), amino group (δ ~1.5–2.5 ppm for NH₂), and aromatic protons (δ ~7.2–7.4 ppm). 2D NMR (COSY, HSQC) can resolve overlapping signals.

- FTIR : Identify key functional groups: ester C=O (~1740 cm⁻¹), N-H stretches (~3300–3500 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₁H₁₅NO₂; theoretical MW: 205.11 g/mol) .

Advanced Research Questions

Q. How does the amino group in this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methodology :

- Mechanistic Studies : Perform kinetic experiments under varying pH conditions to assess the amino group’s nucleophilicity. Compare reactivity with non-amino analogs (e.g., Methyl 4-phenylbutanoate).

- Computational Analysis : Use DFT calculations to evaluate electron density distribution and transition states. The amino group may activate the ester carbonyl via intramolecular hydrogen bonding, enhancing reactivity .

Q. What strategies can resolve discrepancies in reported solubility or stability data for this compound?

- Methodology :

- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out hydrolysis or oxidation.

- Advanced Analytics : Use differential scanning calorimetry (DSC) to study thermal stability and dynamic light scattering (DLS) to assess aggregation in solution. Cross-validate with HPLC-MS to detect degradation products .

Q. Are there structure-activity relationships (SARs) linking this compound derivatives to biological targets?

- Methodology :

- Derivatization : Synthesize analogs (e.g., fluorinated or phosphorylated variants) and screen for activity against enzymes like proteases or kinases.

- In Silico Docking : Use molecular docking to predict binding affinities to targets such as GABA receptors or NMDA receptors, leveraging structural similarities to neuroactive compounds (e.g., and ) .

Q. How can enantiomeric purity of this compound be ensured during synthesis?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to induce enantioselectivity. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the pKa of the amino group in this compound?

- Methodology :

- Potentiometric Titration : Conduct precise pH-dependent titrations in aqueous or mixed solvents (e.g., water-DMSO) to measure pKa.

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., Ethyl 2-amino-4-fluorobutanoate in ) to identify trends in electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.